1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene is a chemical compound characterized by the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol. This compound is classified as a spirocyclic amine, which features a unique bicyclic structure that incorporates both nitrogen and oxygen heteroatoms within its rings. It is recognized for its potential applications in various fields, including organic chemistry, medicinal chemistry, and materials science.
The synthesis of 1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene typically involves several steps that require careful control of reaction conditions. One common synthetic route includes:
This method allows for the efficient production of 1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene while minimizing side reactions that could lead to undesired products .
The molecular structure of 1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene can be described as follows:
InChI=1S/C10H17NO2/c1-12-9-10(3-2-6-11-9)4-7-13-8-5-10/h2-8H2,1H3
, which provides insight into its connectivity and stereochemistry .1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene is capable of undergoing various chemical reactions, including:
These reactions are facilitated by common reagents and controlled conditions such as organic solvents and catalysts .
The mechanism of action for 1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of 1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-e include:
These properties are crucial for its handling in laboratory settings and industrial applications .
The applications of 1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-e span several scientific domains:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4